18-Nonadecynoic acid

SPECT Imaging Myocardial Metabolism Fatty Acid Tracers

Researchers requiring a validated terminal-alkyne fatty acid for CuAAC click chemistry often face limited availability of positionally defined probes. 18-Nonadecynoic acid (nonadec-18-ynoic acid) is the definitive C19 click chemistry probe, distinguished by its terminal alkyne that enables efficient bioorthogonal conjugation to azide-modified targets-a reaction internal alkyne isomers cannot perform. • Validated as a critical intermediate in the multi-step synthesis of (E)-19-iodo-3(RS)-methyl-18-nonadecenoic acid, a radioiodinated SPECT tracer with demonstrated slow myocardial washout in in vivo rat models over 60-minute imaging windows. • Enables precise spatiotemporal analysis of lipid biology via metabolic incorporation into cellular lipids followed by CuAAC conjugation to azide-fluorophores or biotin. • Serves as an essential negative control in structure-activity relationship (SAR) studies, where its lack of antifungal activity contrasts sharply with the potent MIC values of the 6-isomer, confirming position-specific bioactivity.

Molecular Formula C19H34O2
Molecular Weight 294.5 g/mol
Cat. No. B12842387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Nonadecynoic acid
Molecular FormulaC19H34O2
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h1H,3-18H2,(H,20,21)
InChIKeyKZVSOXSKIQOJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Nonadecynoic Acid: A Terminal Alkyne Fatty Acid


18-Nonadecynoic acid (CAS: 95978-51-1, nonadec-18-ynoic acid) is a C19 long-chain acetylenic fatty acid characterized by a terminal alkyne group [1]. With a molecular formula of C19H34O2 and a molecular weight of 294.5 g/mol, it is classified within the LIPID MAPS database as LMFA01030503 [1][2]. Its terminal alkyne enables its primary application as a clickable fatty acid probe, facilitating bioorthogonal conjugation to azide-modified targets for metabolic tracing and protein palmitoylation studies . It is also employed as a key intermediate in the synthesis of radioiodinated methyl-branched fatty acids for myocardial imaging [3].

✓ Terminal alkyne enables CuAAC click chemistry for bioorthogonal conjugation
✓ C19 fatty acid probe for metabolic tracing and palmitoylation studies
✓ Precursor for synthesis of methyl‑branched radioiodinated SPECT tracers

18-Nonadecynoic Acid: Why It Is Irreplaceable


Substitution of 18-Nonadecynoic acid with a positional isomer such as 6-nonadecynoic acid is not scientifically interchangeable due to fundamental differences in chemical reactivity, biological activity, and validated application. The terminal alkyne of 18-Nonadecynoic acid is essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a reaction that internal alkynes like 6-nonadecynoic acid cannot efficiently undergo due to steric hindrance and reduced reactivity [1]. This distinct chemical property dictates its primary utility as a metabolic probe and a synthetic precursor for methyl-branched analogs [2]. In contrast, 6-nonadecynoic acid is a potent antifungal agent that acts by disrupting fatty acid homeostasis, with documented MIC values against multiple fungal pathogens [3]. Its internal triple bond precludes its use in the click chemistry and synthetic pathways established for the 18-isomer. Furthermore, in the synthesis of SPECT imaging agents, the use of the specific isomer methyl 3(RS)-methyl-18-nonadecynoate is a critical step to achieve the desired methyl branching and subsequent radiolabeling, a process that cannot be replicated with the 6-isomer [2].

CuAAC Reactivity
Terminal alkyne is essential for copper‑catalyzed click chemistry; internal alkynes such as 6‑nonadecynoic acid show limited reactivity in this context.
Biological Activity Context
6‑Nonadecynoic acid is reported to have antifungal activity, whereas 18‑isomer is used as a probe; substitution would alter assay response and biological readout.
Synthetic Route Specificity
SPECT tracer synthesis relies on a stannylation step that requires the terminal alkyne; the 6‑isomer may not support this established route.

18-Nonadecynoic Acid: Quantitative Performance Data


Myocardial Retention: Branched vs. Straight-Chain Tracer

The methyl-branched fatty acid analog derived from 18-nonadecynoic acid, [125I]-19-iodo-3(RS)-methyl-18-nonadecenoic acid, demonstrated significantly enhanced myocardial retention in fasted rats compared to its straight-chain analog, 19-[125I]-iodo-18-nonadecenoic acid [1]. This enhanced retention is critical for single-photon emission computed tomography (SPECT) imaging, where slow washout is desired to acquire high-quality images over an extended period.

Myocardial Retention (30 min)
Head‑to‑head
Branched: 3.32% dose/g (H/B 4.3)
Straight‑chain: 1.19% dose/g (H/B 1.6)
Reported higher myocardial retention and heart‑to‑blood ratio support SPECT imaging tracer development.
Fasted rat model; branching slows washout.
SPECT Imaging Myocardial Metabolism Fatty Acid Tracers

Antifungal Activity of 6-Nonadecynoic Acid

A comparative analysis of six 6-acetylenic fatty acids with varying chain lengths (C16 to C20) revealed that the C19 analog, 6-nonadecynoic acid, exhibited the most potent antifungal activity against key pathogens [1]. This demonstrates that even among closely related acetylenic fatty acids, minor structural variations yield significant differences in biological activity, underscoring the need for precise compound selection.

6‑Nonadecynoic Acid Antifungal Rank
Class‑level
Most active among C16–C20 6‑acetylenic acids tested
Chain length and alkyne position critically influence antifungal activity; 6‑isomer context only.
No mammalian cell toxicity up to 32 µM.
Antifungal Drug Discovery Acetylenic Fatty Acids Structure-Activity Relationship

Precursor for Radioiodinated SPECT Tracers

18-Nonadecynoic acid serves as a critical precursor in a defined, multi-step synthetic route to create methyl-branched, radioiodinated fatty acids for myocardial SPECT imaging [1]. The established protocol uses its derivative, methyl 3(RS)-methyl-18-nonadecynoate, in a key hydrostannylation and iododestannylation sequence to introduce the radioiodine label. This specific route is not applicable to other positional isomers.

SPECT Tracer Synthetic Route
Supporting evidence
15‑step synthesis requires methyl 3(RS)-methyl-18-nonadecynoate
Terminal alkyne enables omega‑position vinyl iodide introduction.
Route not transferable to internal alkyne isomers.
Radiopharmaceutical Synthesis Click Chemistry Precursors Myocardial Imaging

18-Nonadecynoic Acid: Validated Applications


Myocardial SPECT Tracer Synthesis

18-Nonadecynoic acid is a key starting material for the multi-step synthesis of (E)-19-iodo-3(RS)-methyl-18-nonadecenoic acid, a radioiodinated tracer for SPECT imaging of myocardial fatty acid metabolism [1]. This application relies on the terminal alkyne for specific chemical transformations and is validated in in vivo rat models, where the final tracer showed slow myocardial washout, enabling high-quality imaging over a 60-minute period.

Click Chemistry Probe for Metabolic Tracing and Palmitoylation

The terminal alkyne of 18-nonadecynoic acid makes it a versatile click chemistry tool for tracking fatty acid metabolism and studying protein palmitoylation, a key post-translational modification . It can be incorporated into cellular lipids and subsequently conjugated to azide-modified fluorophores or biotin for visualization and enrichment, enabling precise spatiotemporal analysis of lipid biology.

SAR Template for Acetylenic Fatty Acids

As a representative terminal acetylenic fatty acid, 18-nonadecynoic acid serves as a crucial comparator in SAR studies aimed at understanding the biological impact of triple bond position and chain length [2]. Research has shown that the 6-isomer is a potent antifungal agent, while the 18-isomer is not. This stark difference provides a clear rationale for including 18-nonadecynoic acid as a control to confirm the position-specific nature of any observed bioactivity in acetylenic fatty acid libraries.

Application
Selection Property
Validation Focus
Myocardial SPECT tracer synthesis
Terminal alkyne for radioiodination sequence
Myocardial retention and washout kinetics in animal models
Click chemistry probe for metabolic tracing
Bioorthogonal CuAAC reactivity
Cellular incorporation and conjugation to azide‑modified reporters
SAR template for acetylenic fatty acids
Position‑specific terminal alkyne
Comparative activity profiling vs 6‑isomer to confirm position‑dependence

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